

High-Precision Computational Profiling of 3-Chlorobenzoyl Isothiocyanate

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Compound of Interest

Compound Name: 3-Chlorobenzoyl isothiocyanate

CAS No.: 66090-36-6

Cat. No.: B1585677

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Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary

3-Chlorobenzoyl isothiocyanate (3-Cl-BITC) represents a critical scaffold in the synthesis of thiourea-based bioactives and heterocyclic therapeutics. Its dual electrophilic centers—the carbonyl carbon and the isothiocyanate carbon—create a unique reactivity profile governed by the meta-chlorine substituent's inductive effects. This guide provides a rigorous computational framework for characterizing 3-Cl-BITC, moving beyond basic geometry to predictive reactivity modeling. It establishes a self-validating protocol using Density Functional Theory (DFT) to quantify the molecule's electronic landscape, ensuring high-fidelity integration into drug development pipelines.

Part 1: Theoretical Framework & Computational Methodology

To ensure reproducibility and accuracy comparable to experimental data, the computational approach must account for electron correlation and diffuse functions, particularly due to the presence of sulfur and chlorine lone pairs.

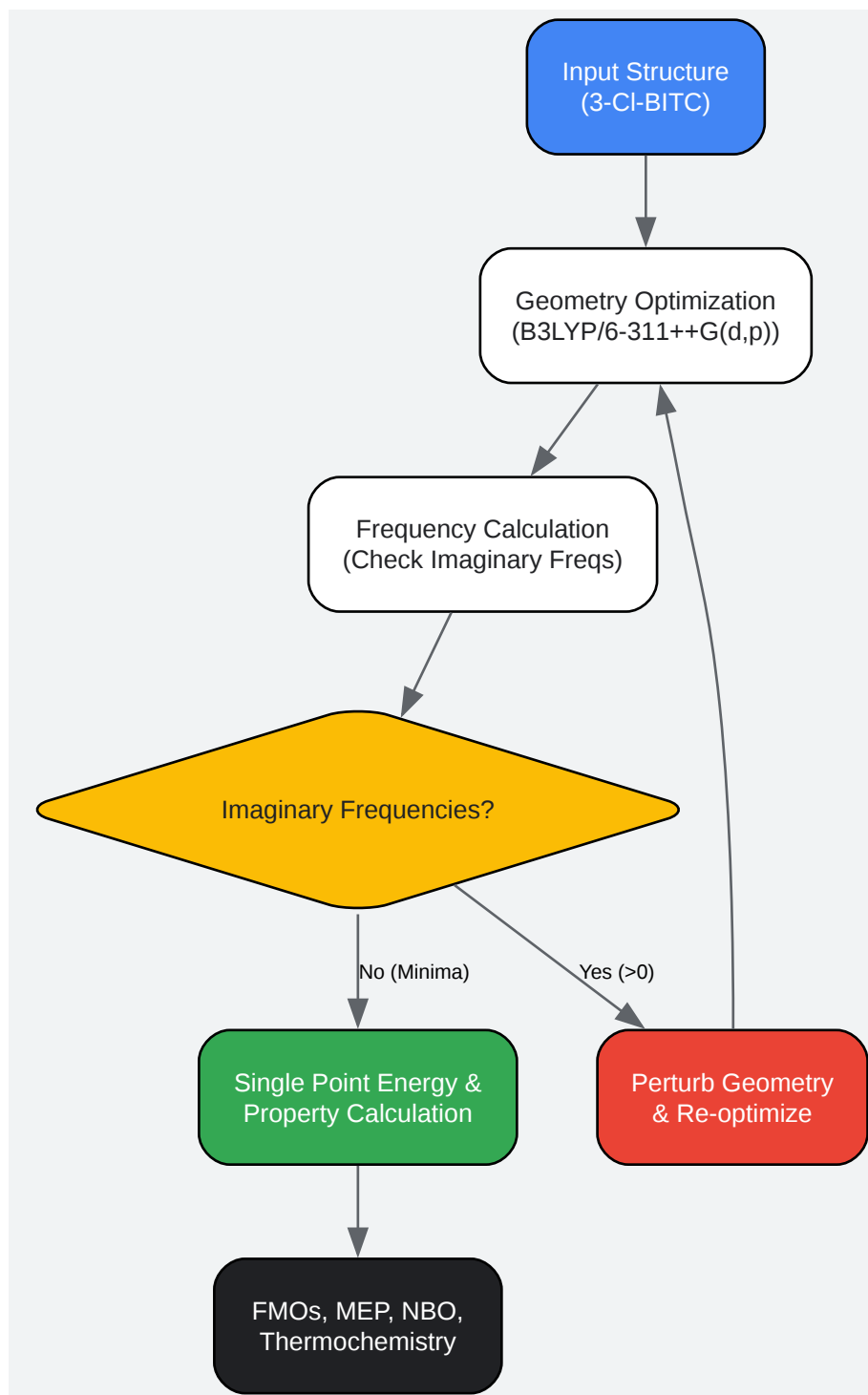
Recommended Level of Theory

The selection of the functional and basis set is causal to the accuracy of the electronic properties derived.

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
 - Rationale: B3LYP remains the gold standard for organic thermochemistry and vibrational frequency analysis. It provides an optimal balance between computational cost and the recovery of exchange-correlation energy for C, H, N, O, S, and Cl systems [1].
- Basis Set: 6-311++G(d,p)
 - Rationale:
 - Triple-zeta (6-311): Essential for describing the valence electrons of the sulfur and chlorine atoms accurately.
 - Diffuse functions (++): Critical for modeling the electron-rich isothiocyanate (-N=C=S) group and the lone pairs on the chlorine, allowing electron density to extend further from the nucleus.
 - Polarization functions (d,p): Necessary to model the distortion of orbitals in the formation of the C-Cl and C-S bonds.

Computational Workflow Diagram

The following DOT diagram illustrates the sequential logic of the computational protocol, ensuring that stationary points are true minima.



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Figure 1: Self-validating computational workflow. The frequency check loop ensures the optimized geometry represents a true potential energy surface minimum (zero imaginary frequencies).

Part 2: Structural Geometry & Conformational Analysis

Structural Features

The 3-Cl-BITC molecule consists of a benzoyl core linked to an isothiocyanate group. The meta-chlorine substitution exerts an electron-withdrawing inductive effect (-I), which subtly alters the geometry compared to the unsubstituted parent.

- **The -N=C=S Moiety:** Contrary to simple alkyl isothiocyanates, the benzoyl isothiocyanate group often exhibits a quasi-linear but slightly bent geometry around the nitrogen (angle C-N-C ~140-150°) due to conjugation with the carbonyl group [2].
- **Planarity:** The benzoyl moiety (phenyl ring + carbonyl) is generally planar. The 3-Cl substituent remains in the plane of the ring to maximize overlap, though steric bulk is minimal at the meta position.

Key Geometric Parameters (Predicted Targets)

Researchers should validate their optimized structures against these expected ranges derived from analogous benzoyl isothiocyanate studies [3].

Parameter	Bond/Angle	Expected Range (DFT)	Mechanistic Insight
Bond Length	C=O	1.21 - 1.23 Å	Typical double bond; shortened by conjugation.
Bond Length	C-N (Amide)	1.38 - 1.41 Å	Partial double bond character due to resonance.
Bond Length	N=C (Isothiocyanate)	1.20 - 1.22 Å	Strong double bond character.
Bond Length	C=S	1.56 - 1.58 Å	Terminal double bond.
Bond Length	C-Cl	1.74 - 1.76 Å	Standard aromatic C-Cl bond length.
Bond Angle	N=C=S	170° - 179°	Quasi-linear; deviation indicates packing/electronic stress.
Dihedral	O=C-N=C	0° (cis) or 180° (trans)	Defines the conformational preference (Syn/Anti).

Part 3: Electronic Properties & Reactivity

Descriptors[1]

Understanding the Frontier Molecular Orbitals (FMOs) is vital for predicting how 3-Cl-BITC interacts with nucleophiles (e.g., amine groups in drug synthesis).

Frontier Molecular Orbitals (FMO)

- HOMO (Highest Occupied Molecular Orbital): Primarily localized on the sulfur atom and the chlorine lone pairs. This distribution represents the regions capable of donating electrons.

- LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the carbonyl carbon and the isothiocyanate carbon. This confirms these sites as the primary targets for nucleophilic attack [4].

Global Reactivity Descriptors

Using the energies of the HOMO (

) and LUMO (

), we calculate the global reactivity indices.[1] The 3-Cl substituent lowers the LUMO energy compared to unsubstituted benzoyl isothiocyanate, increasing electrophilicity (ω).

Formulas:

- Chemical Potential (

):

- Chemical Hardness (

):

- Electrophilicity Index (

):

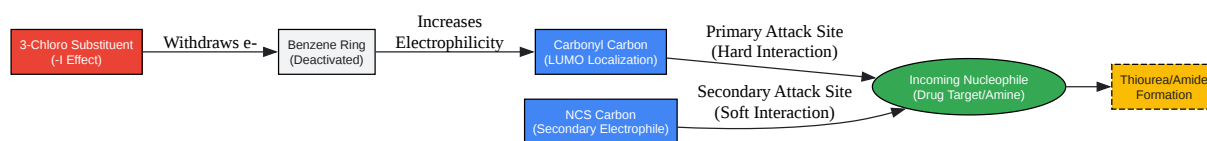
Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual guide for docking studies.

- Negative Regions (Red/Yellow): Localized over the Oxygen (carbonyl), Nitrogen, and Sulfur atoms. These are H-bond acceptors.
- Positive Regions (Blue): Localized over the Carbonyl Carbon and the Isothiocyanate Carbon.
- Impact of 3-Cl: The chlorine atom creates a localized negative cap but generally increases the positive potential on the ring protons due to electron withdrawal.

Reactivity Pathway Diagram

The following diagram elucidates the causal link between electronic structure and biological/synthetic reactivity.



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Figure 2: Mechanistic pathway showing how the 3-Chloro substituent enhances the electrophilicity of the carbonyl and NCS centers, facilitating nucleophilic attack.

Part 4: Spectroscopic Validation Protocols

To verify the calculated structure against synthesized material, compare the scaled vibrational frequencies.

Vibrational Spectroscopy (IR)

The isothiocyanate group has a distinct spectral signature.[2] Note that DFT calculated frequencies are typically harmonic and must be scaled (scaling factor ~0.961 for B3LYP/6-311++G(d,p)) to match experimental anharmonic frequencies [5].

Vibrational Mode	Unscaled DFT Freq (cm ⁻¹)	Scaled Freq (cm ⁻¹)	Intensity	Description
ν_{as} (N=C=S)	~2050 - 2150	~1980 - 2080	Very Strong	Characteristic broad isothiocyanate stretch.
$\nu(C=O)$	~1720 - 1750	~1680 - 1700	Strong	Carbonyl stretch; shifted by conjugation.
$\nu(C-Cl)$	~700 - 800	~680 - 750	Medium	Aryl chloride stretch.
ν_s (N=C=S)	~900 - 1000	~880 - 960	Weak/Med	Symmetric stretch mixed with C-N.

NMR Shift Prediction (GIAO Method)

For structural confirmation, calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

- ¹³C NMR: The Isothiocyanate carbon typically appears upfield (~140-150 ppm) compared to the Carbonyl carbon (~160-165 ppm).
- Protocol: Calculate shielding tensors on the optimized geometry and reference against TMS (Tetramethylsilane) calculated at the same level of theory.

Part 5: References

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